1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound with the CAS Number 2097860-21-2. It is characterized by a diverse molecular structure that incorporates multiple heterocyclic components, which are significant in medicinal chemistry due to their biological activities. The compound's molecular formula is with a molecular weight of 366.40 g/mol .
This compound belongs to a broader class of sulfonamides, which are known for their antibacterial properties. Additionally, the presence of oxadiazole and imidazole rings positions it within a category of compounds that exhibit various pharmacological effects, including potential applications in drug discovery and development .
The synthesis of 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be approached through several methodologies commonly used in organic synthesis.
The molecular structure of 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide features several key components:
The compound's structure can be represented using its SMILES notation: Cc1cc(-c2noc(CNS(=O)(=O)c3cn(C)c(C(C)C)n3)n2)no1
.
The chemical behavior of this compound suggests it can participate in various reactions typical for sulfonamides and heterocycles:
The mechanism of action for 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide likely involves:
While specific physical properties such as density and boiling point are not available for this compound, some general properties can be inferred:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 366.40 g/mol |
Solubility | Not specified |
The presence of multiple polar functional groups suggests that the compound may exhibit moderate solubility in polar solvents .
The potential applications for 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide include:
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4